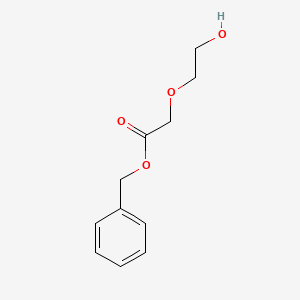

Benzyl (2-hydroxyethoxy)acetate

Description

Benzyl (2-hydroxyethoxy)acetate is an ester derivative of acetic acid featuring a benzyl group and a 2-hydroxyethoxy substituent. Its structure combines the aromatic benzyl moiety with a polar hydroxyethoxy chain, making it versatile in synthetic chemistry and industrial applications. The compound is typically synthesized via esterification or protection-deprotection strategies. For example, describes its preparation by reacting benzyl alcohol with (2-(2-hydroxyethoxy)ethoxy)acetic acid derivatives under controlled conditions .

Properties

Molecular Formula |

C11H14O4 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

benzyl 2-(2-hydroxyethoxy)acetate |

InChI |

InChI=1S/C11H14O4/c12-6-7-14-9-11(13)15-8-10-4-2-1-3-5-10/h1-5,12H,6-9H2 |

InChI Key |

VCQGDYBYGWVBES-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)COCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl Acetate (CAS 140-11-4)

- Structure : Simpler benzyl ester of acetic acid without the hydroxyethoxy group.

- Applications : Commonly used in perfumes and flavorings due to its sweet, jasmine-like aroma. Acts as a pheromone mimic in ecological studies .

- Key Differences : The absence of the hydroxyethoxy group in benzyl acetate reduces polarity and hydrogen-bonding capacity, making it more volatile but less suitable for applications requiring aqueous solubility .

Ethyl 2-(Benzyloxy)acetate (CAS 32122-09-1)

- Structure : Ethyl ester with a benzyloxy substituent instead of a hydroxyethoxy group.

- Synthesis: Prepared via reactions involving ethyl cyanoacetate or malonate derivatives ().

- Reactivity : The ethyl ester group enhances hydrolytic stability compared to benzyl esters, while the benzyloxy substituent offers steric hindrance, affecting reaction kinetics .

Sodium 2-(2-Hydroxyethoxy)acetate

- Structure : Ionic sodium salt of 2-(2-hydroxyethoxy)acetic acid.

- Properties : High water solubility due to the ionic nature, contrasting with the organic-soluble benzyl ester.

- Applications : Likely used in industrial processes requiring water-compatible reagents, such as polymer synthesis or pharmaceutical formulations .

Benzyl 2-(2-(2-Ethoxy-2-oxoethoxy)tetrahydrofuran-3-yl)acetate

- Structure : Incorporates a tetrahydrofuran ring, adding rigidity and complexity.

- Synthesis : Involves Rh-catalyzed reactions with diazo compounds ().

- Biological Relevance : The tetrahydrofuran moiety may enhance binding to biological targets, as seen in natural product derivatives .

Physicochemical and Functional Comparison

Ecological and Toxicological Considerations

- Benzyl Acetate : Classified as H412 (harmful to aquatic life) with moderate biodegradability .

- This compound : The hydroxyethoxy group may enhance biodegradability due to increased polarity, though direct data are lacking. Structural analogs like 2-(2-ethoxyethoxy)ethyl acetate () show similar aquatic toxicity profiles, suggesting cautious handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.